4-(4-Bromophenoxy)-2-methylbutan-2-ol

Catalog No.
S14475166
CAS No.
M.F
C11H15BrO2
M. Wt
259.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Bromophenoxy)-2-methylbutan-2-ol

Product Name

4-(4-Bromophenoxy)-2-methylbutan-2-ol

IUPAC Name

4-(4-bromophenoxy)-2-methylbutan-2-ol

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

InChI

InChI=1S/C11H15BrO2/c1-11(2,13)7-8-14-10-5-3-9(12)4-6-10/h3-6,13H,7-8H2,1-2H3

InChI Key

ROKZLWJDYXOQSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCOC1=CC=C(C=C1)Br)O

4-(4-Bromophenoxy)-2-methylbutan-2-ol is an organic compound characterized by its unique structure, which includes a bromophenyl group attached to a secondary alcohol. The compound has the molecular formula C11H15BrOC_{11}H_{15}BrO and a molecular weight of approximately 239.15 g/mol. The presence of the bromine atom in the para position of the phenoxy group enhances its reactivity and potential applications in various chemical processes.

The chemical behavior of 4-(4-Bromophenoxy)-2-methylbutan-2-ol can be analyzed through various reactions typical of alcohols and aromatic compounds. Key reactions include:

  • Esterification: The alcohol can react with carboxylic acids to form esters.
  • Dehydration: Under acidic conditions, it can undergo dehydration to yield alkenes.
  • Oxidation: The secondary alcohol can be oxidized to ketones using oxidizing agents such as dichromate or permanganate.

For instance, the oxidation reaction can be summarized as follows:

4 4 Bromophenoxy 2 methylbutan 2 ol+[O]4 4 Bromophenoxy 2 methylbutan 2 one+H2O\text{4 4 Bromophenoxy 2 methylbutan 2 ol}+[O]\rightarrow \text{4 4 Bromophenoxy 2 methylbutan 2 one}+H_2O

The synthesis of 4-(4-Bromophenoxy)-2-methylbutan-2-ol typically involves several steps:

  • Formation of the Bromophenyl Ether: The reaction of 4-bromophenol with a suitable alkyl halide can yield the ether.
  • Addition of Grignard Reagent: A Grignard reagent derived from 2-methylbutan-2-one can be added to form the desired alcohol.

An example reaction pathway is as follows:

  • Synthesis of 4-bromophenyl ether:
    4 bromophenol+alkyl halide4 4 bromophenoxy alkane\text{4 bromophenol}+\text{alkyl halide}\rightarrow \text{4 4 bromophenoxy alkane}
  • Formation of the alcohol:
    4 4 bromophenoxy alkane+Grignard reagent4 4 bromophenoxy 2 methylbutan 2 ol\text{4 4 bromophenoxy alkane}+\text{Grignard reagent}\rightarrow \text{4 4 bromophenoxy 2 methylbutan 2 ol}

The unique properties of 4-(4-Bromophenoxy)-2-methylbutan-2-ol make it suitable for various applications:

  • Pharmaceuticals: Potential use in drug formulations due to its biological activity.
  • Chemical Intermediates: Useful in synthesizing other organic compounds, particularly in medicinal chemistry.
  • Agricultural Chemicals: May serve as a precursor for developing agrochemicals.

Interaction studies involving 4-(4-Bromophenoxy)-2-methylbutan-2-ol focus on its reactivity with various biological targets. Preliminary studies suggest that compounds with similar structures may interact with enzymes or receptors, indicating potential pharmacological applications. Further research is necessary to elucidate specific interactions and mechanisms.

Several compounds share structural similarities with 4-(4-Bromophenoxy)-2-methylbutan-2-ol, including:

  • Brominated Phenols: Such as 4-bromophenol, which lacks the alkyl chain but retains similar reactivity.
  • Tertiary Alcohols: Like 2-methyl-2-butanol, which has a comparable alcohol functional group but differing substituents.

Comparison Table

Compound NameStructure TypeUnique Features
4-(4-Bromophenoxy)-2-methylbutan-2-olSecondary AlcoholContains bromine and phenoxy group
4-BromophenolAromatic CompoundSimple structure without alkyl substituents
2-Methyl-2-butanolTertiary AlcoholMore branched structure; lacks aromatic features

This comparison highlights the unique aspects of 4-(4-Bromophenoxy)-2-methylbutan-2-ol, particularly its combination of brominated aromatic and alcohol functionalities, which may contribute to its distinctive chemical behavior and potential applications in various fields.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

258.02554 g/mol

Monoisotopic Mass

258.02554 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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